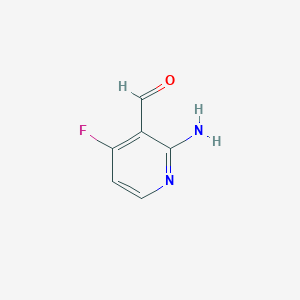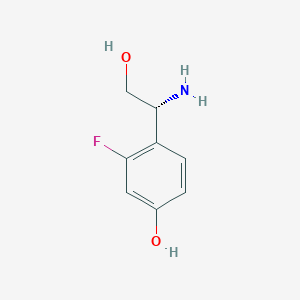
(r)-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring. This unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound followed by a resolution step to obtain the desired enantiomer. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Halogenation and nitration reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and various derivatives that can be further utilized in chemical synthesis and research.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorine atom enhances the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
Uniqueness
Compared to similar compounds, ®-4-(1-Amino-2-hydroxyethyl)-3-fluorophenol stands out due to its specific substitution pattern on the phenol ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m0/s1 |
InChI Key |
JESOWCNYQRTTQC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


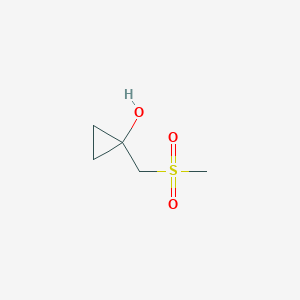
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
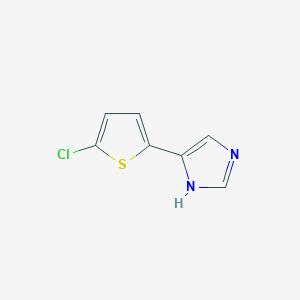
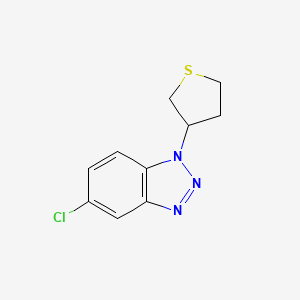

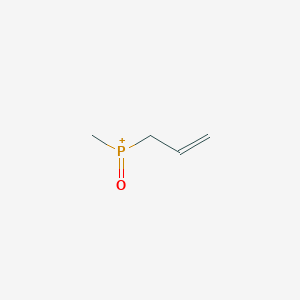
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
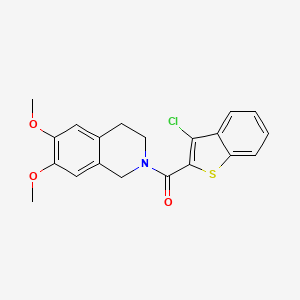
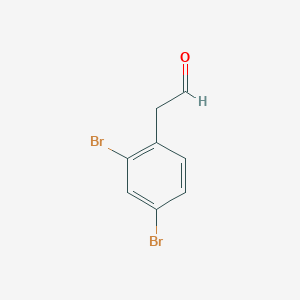
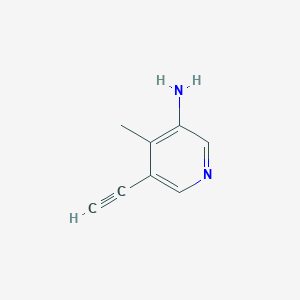
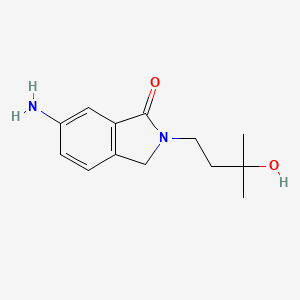
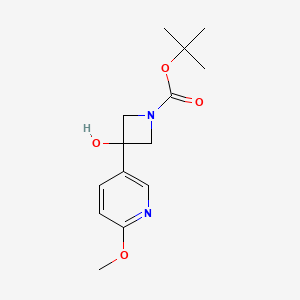
![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
